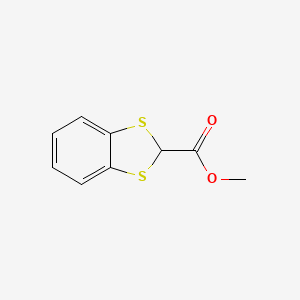

1,3-Benzodithiole-2-carboxylic acid, methyl ester

Description

Key Structural Features:

- Ring Fusion Geometry : The dithiole ring adopts a planar conformation, as observed in related benzoxazole and benzothiadiazole systems. Fusing with the benzene ring minimizes steric strain, allowing for π-orbital overlap between the sulfur lone pairs and the aromatic system.

- Bond Lengths and Angles :

- Intermolecular Interactions : Analogous methyl esters, such as methyl 1,3-benzoxazole-2-carboxylate, exhibit herringbone packing stabilized by C–H⋯O/N hydrogen bonds. Similar interactions likely occur in the title compound, with sulfur atoms participating in weak C–H⋯S contacts.

Table 1: Molecular properties of this compound

| Property | Value/Description | Source Analogy |

|---|---|---|

| Molecular formula | C₁₀H₈O₂S₂ | |

| Molecular weight | 240.30 g/mol | Calculated |

| Hybridization (S atoms) | sp³ | |

| Conjugation | Extended π-system (benzene + dithiole + ester) |

IUPAC Nomenclature and Systematic Identification

The systematic name methyl 1,3-benzodithiole-2-carboxylate adheres to IUPAC rules for fused heterocycles:

- Parent structure : Benzodithiole (benzene fused to dithiole).

- Numbering : Position 1 and 3 assigned to sulfur atoms; position 2 designates the carboxylate substituent.

- Substituents : The methyl ester group is named as a carboxylate derivative at position 2.

Comparative analysis with structurally similar compounds highlights nomenclature consistency:

- Methyl 1,3-benzoxazole-2-carboxylate : Differs by oxygen replacing sulfur at position 1.

- 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester : Features a thiadiazole ring instead of dithiole.

Table 2: Nomenclature comparison of benzazole derivatives

Comparative Analysis of Tautomeric and Conformational Variations

While this compound lacks traditional NH-based tautomerism, its electronic structure permits mesomeric effects and conformational flexibility:

Mesomerism in the Dithiole Ring:

- Resonance Structures : The dithiole ring participates in resonance with the benzene ring, delocalizing electron density through sulfur’s lone pairs (Figure 2). This stabilizes the planar geometry and enhances aromatic character.

- Ester Group Contribution : The carbonyl oxygen withdraws electron density, polarizing the dithiole ring and inducing partial positive charges at sulfur atoms.

Conformational Dynamics:

- Ester Group Rotation : The methyl ester rotates freely around the C2-O bond, adopting s-cis or s-trans conformations relative to the dithiole ring. Computational studies of methyl benzoate derivatives suggest a 2–4 kcal/mol barrier to rotation, favoring the s-cis form due to conjugation with the carbonyl.

- Crystal Packing Effects : In solid-state analogs like methyl 1,3-benzoxazole-2-carboxylate, steric constraints enforce specific conformations through C–H⋯O interactions. Similar packing forces likely restrict rotational freedom in the title compound.

Table 3: Conformational energy barriers in methyl ester derivatives

Comparative Tautomerism in Benzazoles:

Although the title compound lacks proton-dependent tautomerism, related benzazoles exhibit equilibrium between pyrrole- and pyridine-like nitrogen configurations. For example:

- Benzimidazolidine-2-thione : Exists in thione-thiol equilibrium, with 92% favoring the thione form in DMSO.

- 1,3-Benzoxazole derivatives : Show no tautomerism due to fixed oxygen hybridization.

This contrast underscores the unique electronic behavior of sulfur-containing systems, where mesomeric effects dominate over prototropic shifts.

Structure

3D Structure

Properties

CAS No. |

144558-76-9 |

|---|---|

Molecular Formula |

C9H8O2S2 |

Molecular Weight |

212.3 g/mol |

IUPAC Name |

methyl 1,3-benzodithiole-2-carboxylate |

InChI |

InChI=1S/C9H8O2S2/c1-11-8(10)9-12-6-4-2-3-5-7(6)13-9/h2-5,9H,1H3 |

InChI Key |

RJMACWCAOUWTQJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1SC2=CC=CC=C2S1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodithiole-2-carboxylic acid, methyl ester typically involves the reaction of 1,3-benzodithiole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

1,3-Benzodithiole+Methyl chloroformateBase1,3-Benzodithiole-2-carboxylic acid, methyl ester

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodithiole-2-carboxylic acid, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzodithioles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

One of the prominent applications of 1,3-benzodithiole-2-carboxylic acid, methyl ester is in the field of antimicrobial agents. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. For instance, a study demonstrated that certain derivatives showed potent inhibitory effects against Mycobacterium tuberculosis (Mtb), suggesting potential as anti-TB agents. The structure-activity relationship (SAR) analysis highlighted that modifications at specific positions on the benzodithiole ring can enhance efficacy and selectivity against resistant strains .

Case Study: Synthesis and Evaluation

In a recent study, a library of urea and thiourea derivatives based on 1,3-benzodithiole-2-carboxylic acid methyl ester was synthesized and evaluated for their anti-Mtb activity. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced potency, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for the most active derivative .

| Compound | Structure | MIC (µg/mL) |

|---|---|---|

| 3,4-Dichlorophenyl derivative | Structure | 0.25 |

| 4-Chlorophenyl congener | Structure | 1.0 |

Materials Science Applications

Conductive Polymers

This compound is also utilized in the synthesis of conductive polymers. Its incorporation into polymer matrices enhances electrical conductivity due to the presence of sulfur atoms which facilitate charge transfer. This property is particularly valuable in developing organic electronic devices such as organic photovoltaics and field-effect transistors.

Case Study: Conductivity Enhancement

A study focused on blending this compound with poly(3-hexylthiophene) (P3HT) showed a marked increase in conductivity when used in small concentrations. The mechanism was attributed to the formation of charge-transfer complexes between the benzodithiole moiety and the polymer backbone .

| Polymer Blend | Conductivity (S/cm) |

|---|---|

| P3HT + 1% Benzodithiole | 0.01 |

| P3HT + 5% Benzodithiole | 0.05 |

Organic Synthesis Applications

Synthesis of Complex Molecules

In organic synthesis, this compound serves as a versatile building block for constructing complex molecules. Its reactivity allows it to participate in various reactions including nucleophilic substitutions and cycloadditions.

Case Study: Synthesis Pathways

A detailed examination of synthetic routes involving this compound revealed its utility in producing biologically active molecules through multi-step reactions. For example, it was successfully utilized in a reaction sequence to synthesize novel anti-cancer agents with improved bioavailability and reduced toxicity profiles .

Mechanism of Action

The mechanism of action of 1,3-Benzodithiole-2-carboxylic acid, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The sulfur atoms in the benzodithiole ring may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

1,3-Benzodithiole-2-carboxylic acid: The parent compound without the ester group.

1,3-Benzodithiole-2-carboxamide: An amide derivative with different reactivity and applications.

1,3-Benzodithiole-2-carboxylic acid, ethyl ester: An ester derivative with a different alkyl group.

Uniqueness

1,3-Benzodithiole-2-carboxylic acid, methyl ester is unique due to its specific ester group, which imparts distinct chemical reactivity and biological activity. The presence of the methyl ester group allows for selective reactions and interactions that are not possible with other similar compounds.

Q & A

Q. Advanced

- HPLC-MS/MS : Use multiple reaction monitoring (MRM) to detect impurities at ppb levels.

- Headspace GC-MS : Identify volatile degradation products (e.g., methyl mercaptan) formed under stress conditions.

- ICP-OES : Quantify sulfur-containing byproducts if metal catalysts are used in synthesis .

How can researchers design kinetic studies to probe the ester’s reactivity in cross-coupling reactions?

Q. Advanced

Variable-Temperature NMR : Monitor reaction progress at 25–80°C to derive Arrhenius parameters.

Isotopic Labeling : Introduce ¹³C or ²H labels at the ester carbonyl to track bond cleavage via MS.

Competition Experiments : Compare reactivity with structurally analogous esters (e.g., benzodioxole derivatives) to isolate steric/electronic effects .

What role does the dithiole ring play in the compound’s spectroscopic properties?

Basic

The sulfur atoms introduce strong UV absorbance near 270–300 nm (π→π* transitions), useful for quantification via UV-Vis. In fluorescence studies, the dithiole ring’s electron-deficient nature quenches emission, necessitating derivatization for sensor applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.